
10-甲酰叶酸-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Formyl Folic Acid-d4: is a deuterium-labeled derivative of 10-Formyl Folic Acid. This compound is primarily used in biochemical research, particularly in studies involving folate metabolism and its related pathways. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific research.
科学研究应用
Chemistry: 10-Formyl Folic Acid-d4 is used in studies involving folate metabolism and its role in various biochemical pathways. It helps in understanding the chemical transformations and interactions of folic acid derivatives.
Biology: In biological research, this compound is used to study the role of folate in cellular processes such as DNA synthesis, repair, and methylation. It is also used in metabolic studies to trace the pathways and transformations of folate in living organisms.
Medicine: 10-Formyl Folic Acid-d4 is used in medical research to investigate the role of folate in health and disease. It is particularly valuable in studies related to cancer, where folate metabolism is often disrupted. The compound helps in understanding the mechanisms of action of folate-based drugs and their effects on cancer cells.
Industry: In the pharmaceutical industry, 10-Formyl Folic Acid-d4 is used in the development and testing of new drugs. Its deuterium labeling allows for precise tracking and quantification, making it a valuable tool in drug development and quality control.
作用机制
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by 10-Formyl Folic Acid-d4 can be used as an early indicator of leukemia .
Mode of Action
10-Formyl Folic Acid-d4 interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by 10-Formyl Folic Acid-d4 can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by 10-Formyl Folic Acid-d4 disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
生化分析
Biochemical Properties
10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Cellular Effects
10-Formyl Folic Acid-d4 influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .
Molecular Mechanism
The molecular mechanism of 10-Formyl Folic Acid-d4 involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the absence of antioxidants, 10-Formyl Folic Acid-d4 is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .
Dosage Effects in Animal Models
While a low dose of 10-Formyl Folic Acid-d4 is nutritionally beneficial, a high dose of 10-Formyl Folic Acid-d4 is very toxic . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
10-Formyl Folic Acid-d4 is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Formyl Folic Acid-d4 typically involves the incorporation of deuterium into the folic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of 10-Formyl Folic Acid-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions: 10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 10-formyl-dihydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid derivatives.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 10-formyl-dihydrofolic acid.
Reduction: Tetrahydrofolic acid derivatives.
Substitution: Various substituted folic acid derivatives.
相似化合物的比较
10-Formyl Tetrahydrofolic Acid: Similar in structure but lacks deuterium labeling.
5-Formyl Tetrahydrofolic Acid: Another folate derivative with different functional groups.
5,10-Methylene Tetrahydrofolic Acid: Involved in similar biochemical pathways but with different chemical properties.
Uniqueness: 10-Formyl Folic Acid-d4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying folate metabolism and its related pathways, providing insights that are not possible with non-labeled compounds.
属性
CAS 编号 |
461426-41-5 |
|---|---|
分子式 |
C20H19N7O7 |
分子量 |
473.438 |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI 键 |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
同义词 |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



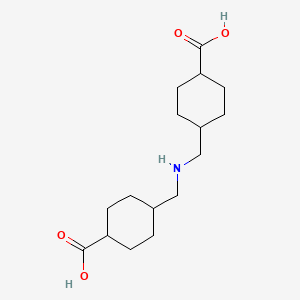
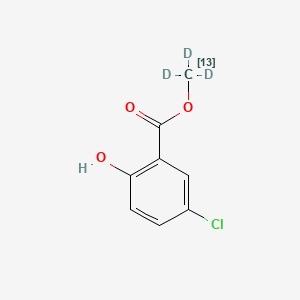
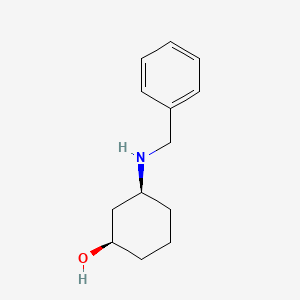
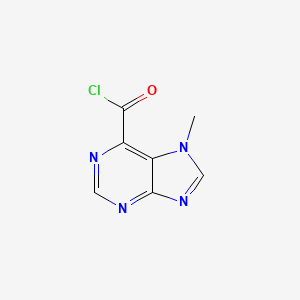
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)

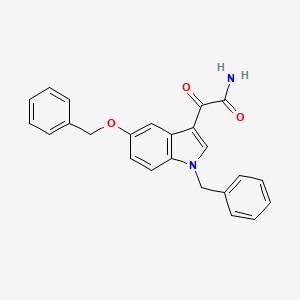
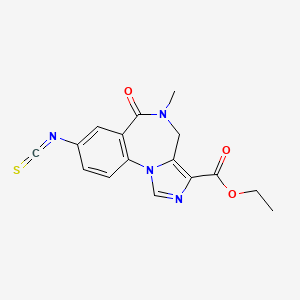
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
